REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[O:10])=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].[NH:24]1[CH2:28][CH2:27][CH2:26][CH2:25]1>C(#N)C>[Cl:17][C:14]1[CH:15]=[CH:16][C:11]([C:9]([C:6]2[CH:7]=[CH:8][C:3]([CH2:2][N:24]3[CH2:28][CH2:27][CH2:26][CH2:25]3)=[CH:4][CH:5]=2)=[O:10])=[CH:12][CH:13]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
6.71 g
|
Type
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reactant
|
Smiles
|
BrCC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)Cl
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Name
|
|
Quantity
|
5.99 g
|
Type
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reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
3.62 mL
|
Type
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reactant
|
Smiles
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N1CCCC1
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Name
|
|
Quantity
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55 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 80° C. for 16 hrs
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The solvent was concentrated
|
Type
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ADDITION
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Details
|
diethyl ether was added to the residue
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Type
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EXTRACTION
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Details
|
The mixture was extracted with 1N hydrochloric acid
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Type
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EXTRACTION
|
Details
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the mixture was extracted with ethyl acetate
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Type
|
WASH
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Details
|
The extract was washed with saturated brine
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by alumina column chromatography (developing solvent; ethyl acetate)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)CN1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.79 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |